(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine
CAS No.:
Cat. No.: VC13341277
Molecular Formula: C8H9ClFN
Molecular Weight: 173.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClFN |
|---|---|
| Molecular Weight | 173.61 g/mol |
| IUPAC Name | (1R)-1-(5-chloro-2-fluorophenyl)ethanamine |
| Standard InChI | InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
| Standard InChI Key | ZZXFFISCWUZQPY-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)Cl)F)N |
| SMILES | CC(C1=C(C=CC(=C1)Cl)F)N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)Cl)F)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine (IUPAC name: (1R)-1-(5-chloro-2-fluorophenyl)ethanamine) has the molecular formula C₈H₉ClFN and a molecular weight of 173.61 g/mol. The chiral center at the ethylamine group confers optical activity, with the (R)-enantiomer being the biologically relevant configuration in many applications. The phenyl ring’s halogen substitutions—chlorine at position 5 and fluorine at position 2—enhance electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic reactions.
Table 1: Key Physical and Chemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine typically involves asymmetric reductive amination of 5-chloro-2-fluorophenylacetone using chiral catalysts. Key steps include:
-
Ketone Preparation: 5-Chloro-2-fluorophenylacetone is synthesized via Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.
-
Reductive Amination: The ketone reacts with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a chiral catalyst (e.g., (R)-BINAP) to yield the (R)-enantiomer.
-
Purification: Chromatography or recrystallization isolates the enantiomerically pure product, with yields exceeding 80% under optimized conditions.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Suppliers like LIDE PHARMACEUTICALS LIMITED package the hydrochloride salt (CAS 1217464-96-4) as a white powder with ≥98% purity, stored in light-protected containers at 2–8°C .
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in diverse reactions:
-
Nucleophilic Substitution: The amine group reacts with acyl chlorides to form amides, useful in peptide coupling.
-
Oxidation: Controlled oxidation with KMnO₄ yields the corresponding nitrile, though overoxidation to carboxylic acids must be avoided.
-
Chiral Resolution: The (R)-enantiomer is separated via diastereomeric salt formation with tartaric acid derivatives.
Pharmaceutical Applications
As a chiral building block, this compound is integral to synthesizing:
-
Neurological Agents: Analogues interact with serotonin and dopamine receptors, showing promise in treating depression and Parkinson’s disease.
-
Anticancer Drugs: Structural derivatives exhibit cytotoxicity against breast cancer (MCF-7) and leukemia (U-937) cell lines, with IC₅₀ values <1 µM in preliminary assays.
Biological Activity and Mechanistic Insights
Receptor Interactions
The compound’s ethylamine group facilitates binding to G-protein-coupled receptors (GPCRs), particularly:
-
5-HT₁A Serotonin Receptors: Modulates mood and anxiety pathways.
-
D₂ Dopamine Receptors: Influences motor control and reward mechanisms.
Preclinical Studies
In vitro assays demonstrate:
-
Dose-Dependent Cytotoxicity: 72-hour exposure reduces MCF-7 cell viability by 70% at 10 µM.
-
Blood-Brain Barrier Permeability: LogP values (~2.1) suggest moderate CNS penetration, advantageous for neuroactive drugs.
Industrial and Regulatory Landscape
Supplier Specifications
Major suppliers provide the hydrochloride salt with the following specifications:
Table 2: Industrial Product Details (HCl Salt)
| Supplier | Purity | Packaging | Storage Conditions |
|---|---|---|---|
| Dayang Chem | ≥98% | 1 kg/Al-foil | Dry, dark, ventilated |
| LIDE PHARMACEUTICALS | 98% | 25 kg/drum | 2–8°C, inert atmosphere |
| Chemlyte Solutions | 99% | Custom | Tightly sealed, cool |
Future Directions and Challenges
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize receptor affinity.
-
Process Optimization: Catalytic asymmetric synthesis to reduce reliance on chiral resolution.
Industrial Challenges
-
Cost-Effectiveness: High-purity chiral catalysts increase production costs.
-
Scalability: Batch-to-batch variability in continuous flow systems requires resolution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume